molecular formula C10H10ClFN2O B1521372 (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride CAS No. 1187933-51-2

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

Cat. No.: B1521372
CAS No.: 1187933-51-2
M. Wt: 228.65 g/mol
InChI Key: SPSCBBJUGQDXCX-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is a chemical compound with the molecular formula C10H9FN2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the fluorophenyl group adds unique properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with hydroxylamine hydrochloride to form 4-fluorobenzaldoxime. This intermediate is then cyclized with ethyl chloroacetate in the presence of a base to form the oxazole ring. The final step involves the reduction of the oxazole derivative to the corresponding methanamine, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The fluorophenyl group can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl) (oxan-4-yl)methanamine hydrochloride
  • 1-[5-(2,4-difluorophenyl)-1,3-oxazol-4-yl]methanamine hydrochloride
  • (4,5-Dimethyl-1,3-thiazol-2-yl) (4-fluorophenyl)methanamine

Uniqueness

(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride is unique due to the specific arrangement of the fluorophenyl and oxazole groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSCBBJUGQDXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187933-51-2
Record name 4-Oxazolemethanamine, 2-(4-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187933-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride
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(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride
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(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride
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(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride
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(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride
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(2-(4-Fluorophenyl)oxazol-4-YL)methanamine hydrochloride

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